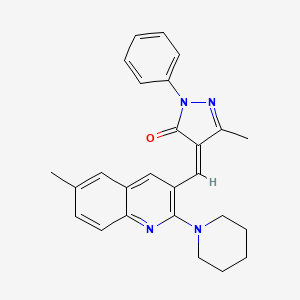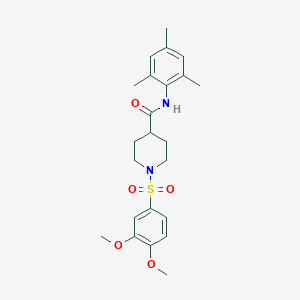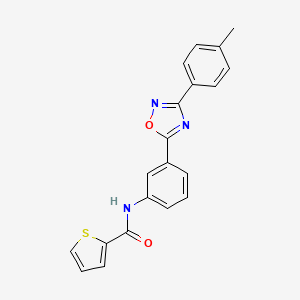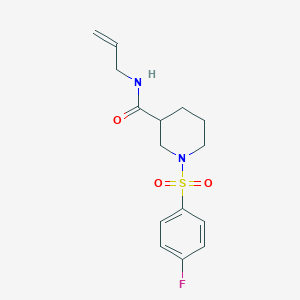
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide, also known as AF-343, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AF-343 is a piperidine-based compound that was first synthesized in 2017 by a team of chemists from the University of California, San Diego. Since then, AF-343 has been the subject of several studies investigating its mechanism of action and potential uses in various fields of research.
Wirkmechanismus
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide works by binding to and modulating the activity of certain ion channels in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the transmission of pain signals, and this compound has been shown to inhibit their activity, which could make it a potential treatment for chronic pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of TRPV1 channels and the modulation of calcium signaling in neurons. In addition, this compound has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory disorders such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has several advantages as a research tool, including its specificity for TRPV1 channels and its ability to modulate calcium signaling in neurons. However, there are also limitations to its use, including the need for careful dosing and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide. One area of interest is the development of new compounds based on the piperidine scaffold, which could have improved specificity and efficacy. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in various fields, including neuroscience and immunology.
Synthesemethoden
The synthesis of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of piperidine with allyl bromide to form N-allylpiperidine. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form this compound. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. Studies have shown that this compound can modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-2-9-17-15(19)12-4-3-10-18(11-12)22(20,21)14-7-5-13(16)6-8-14/h2,5-8,12H,1,3-4,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJNWAYNHUBAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

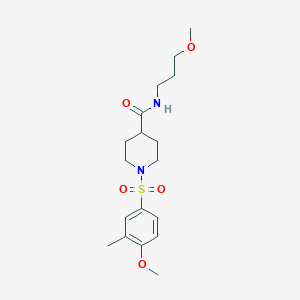


![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)

![(Z)-N'-(4-isopropylbenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7702328.png)

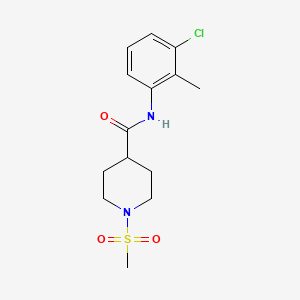
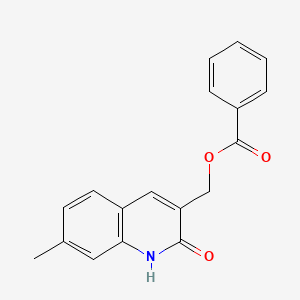
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)

